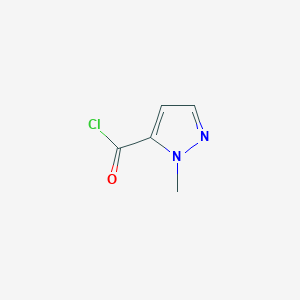

1-methyl-1H-pyrazole-5-carbonyl chloride

货号 B1598642

分子量: 144.56 g/mol

InChI 键: JJMGMMBYVVRVHI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07151105B2

Procedure details

To a stirred solution of 1-methyl-1H-pyrazole (77.0 g 0.916 mol) in absolute ether (960 mL) under an atmosphere of argon was added a 1.6 M solution of n-BuLi in hexane (600 mL, 0.96 mol) dropwise at −40° C. over a period of 2 h. The reaction mixture was stirred at this temperature for a further 1 h, then siphoned into a mixture of solid carbon dioxide with ether. After heating to room temperature, the resulting mass was treated with water (1.5 L), the aqueous layer was separated, washed with ether (500 mL), concentrated to half volume under reduced pressure on a rotary evaporator, cooled to 2–3° C., and acidified while stirring with concentrated HCl to pH=3. The resulting precipitate was separated by filtration, washed with ice-cold water (25 mL), dried first in open air, and then in a vacuum desiccator over P2O5 to give 86.5 g (76%) of 1-methyl-1H-pyrazole-5-carboxylic acid as a white powder. To thionyl chloride (650 mL) was added 1-methyl-1H-pyrazole-5-carboxylic acid (86.5 g, 0.67 mol) in portions over a 35 min period, such that each portion was consumed before addition of the next. After this, the reaction mixture was refluxed for 4.5 h. The excess thionyl chloride was removed under vacuum at a bath temperature below 35° C. The residue was subjected to vacuum fractional distillation through a 15-cm Vigreux column. A fraction boiling at 71–72° C. at 15–16 mm Hg was collected to obtain the title product (49.0 g, 51%) as a colorless liquid.

Name

Yield

51%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=[N:3]1.S(Cl)([Cl:12])=O>>[CH3:1][N:2]1[C:6]([C:7]([Cl:12])=[O:9])=[CH:5][CH:4]=[N:3]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

86.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1N=CC=C1C(=O)O

|

|

Name

|

|

|

Quantity

|

650 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

such that each portion was consumed before addition of the next

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After this, the reaction mixture was refluxed for 4.5 h

|

|

Duration

|

4.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The excess thionyl chloride was removed under vacuum at a bath temperature below 35° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue was subjected to vacuum fractional distillation through a 15-cm Vigreux column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A fraction boiling at 71–72° C. at 15–16 mm Hg was collected

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1N=CC=C1C(=O)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 49 g | |

| YIELD: PERCENTYIELD | 51% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |